REACTION_CXSMILES
|
N#N.[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH:11]=[O:12])=[CH:6][CH:5]=1.[CH2:13]=[O:14].C1[CH2:19][O:18]CC1>>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH2:19][OH:18])([CH2:13][OH:14])[CH2:11][OH:12])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC=O
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
Ca(OH)2
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
63 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 3 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 50-mL three-neck 14/20 round-bottomed flask equipped with a stir bar, a reflex condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a viscous, pale yellow oil
|
Type
|
CUSTOM
|
Details
|
was pumped on under high vacuum at 100° C.
|
Type
|
CUSTOM
|
Details
|
(to remove volatiles) for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Column chromatography (silica, EtOAc) afforded a pale yellow viscous oil which
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C(CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |